2-Chloro-6-iodo-N-propylbenzamide
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Overview
Description
2-Chloro-6-iodo-N-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a propyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-N-propylbenzamide typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting with a benzene derivative, chlorination can be performed using chlorine gas in the presence of a catalyst such as iron(III) chloride. Iodination can be carried out using iodine and an oxidizing agent like nitric acid.
Amidation: The formation of the amide bond can be achieved by reacting the halogenated benzene derivative with propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of amides.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for the oxidation of alkyl groups.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Reduction: Formation of 2-Chloro-6-iodo-N-propylamine.
Oxidation: Formation of 2-Chloro-6-iodo-N-propylbenzoic acid.
Scientific Research Applications
2-Chloro-6-iodo-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its molecular target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-iodobenzamide: Lacks the propyl group, which may affect its solubility and binding properties.
2-Chloro-6-iodo-N-methylbenzamide: Contains a methyl group instead of a propyl group, which may influence its pharmacokinetic properties.
2-Chloro-6-iodo-N-ethylbenzamide: Contains an ethyl group, which may alter its biological activity compared to the propyl derivative.
Uniqueness
2-Chloro-6-iodo-N-propylbenzamide is unique due to the presence of both chlorine and iodine atoms, which can enhance its reactivity and binding properties. The propyl group provides additional hydrophobic interactions, potentially improving its pharmacokinetic profile and making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-6-iodo-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABONHFMWGUIZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC=C1I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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